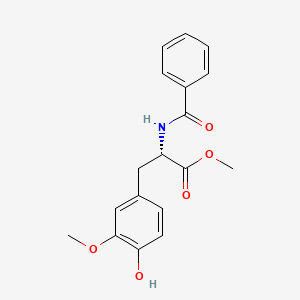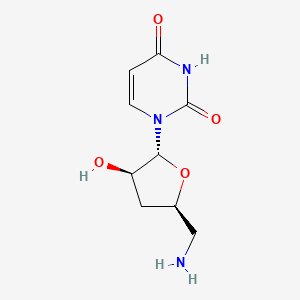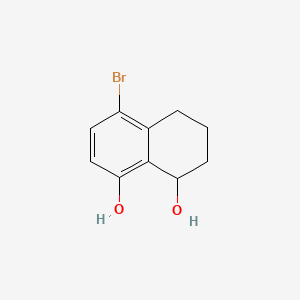
5-Bromo-1,2,3,4-tetrahydronaphthalene-1,8-diol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-Bromo-1,2,3,4-tetrahydronaphthalene-1,8-diol is an organic compound with the molecular formula C10H11BrO2 It is a derivative of naphthalene, where the naphthalene ring is partially hydrogenated and substituted with bromine and hydroxyl groups
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 5-Bromo-1,2,3,4-tetrahydronaphthalene-1,8-diol typically involves the bromination of 1,2,3,4-tetrahydronaphthalene followed by hydroxylation. One common method is the photobromination of 1,2,3,4-tetrahydronaphthalene using molecular bromine under UV light, which introduces the bromine atom at the desired position . The hydroxylation step can be achieved using various oxidizing agents such as hydrogen peroxide or osmium tetroxide.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Catalysts and solvents are chosen to maximize efficiency and minimize environmental impact.
Analyse Des Réactions Chimiques
Types of Reactions
5-Bromo-1,2,3,4-tetrahydronaphthalene-1,8-diol undergoes several types of chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form ketones or carboxylic acids.
Reduction: The bromine atom can be reduced to form the corresponding hydrogenated compound.
Substitution: The bromine atom can be substituted with other functional groups such as amines or thiols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium azide or thiourea.
Major Products Formed
Oxidation: Formation of 5-bromo-1,2,3,4-tetrahydronaphthalene-1,8-dione.
Reduction: Formation of 1,2,3,4-tetrahydronaphthalene-1,8-diol.
Substitution: Formation of 5-amino-1,2,3,4-tetrahydronaphthalene-1,8-diol or 5-thio-1,2,3,4-tetrahydronaphthalene-1,8-diol.
Applications De Recherche Scientifique
5-Bromo-1,2,3,4-tetrahydronaphthalene-1,8-diol has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activity and interactions with enzymes.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of 5-Bromo-1,2,3,4-tetrahydronaphthalene-1,8-diol involves its interaction with specific molecular targets. The bromine and hydroxyl groups allow it to form hydrogen bonds and halogen bonds with proteins and enzymes, potentially inhibiting their activity. The exact pathways and targets depend on the specific application and context of use.
Comparaison Avec Des Composés Similaires
Similar Compounds
1,2,3,4-Tetrahydronaphthalene: A parent compound without the bromine and hydroxyl substitutions.
5-Bromo-1,2,3,4-tetrahydronaphthalene: Lacks the hydroxyl groups present in 5-Bromo-1,2,3,4-tetrahydronaphthalene-1,8-diol.
1,8-Dihydroxy-1,2,3,4-tetrahydronaphthalene: Lacks the bromine atom.
Uniqueness
This compound is unique due to the presence of both bromine and hydroxyl groups, which confer distinct chemical reactivity and potential biological activity. This combination of functional groups makes it a versatile compound for various applications in research and industry.
Propriétés
Formule moléculaire |
C10H11BrO2 |
|---|---|
Poids moléculaire |
243.10 g/mol |
Nom IUPAC |
5-bromo-1,2,3,4-tetrahydronaphthalene-1,8-diol |
InChI |
InChI=1S/C10H11BrO2/c11-7-4-5-9(13)10-6(7)2-1-3-8(10)12/h4-5,8,12-13H,1-3H2 |
Clé InChI |
IECSKOAMCXCCDI-UHFFFAOYSA-N |
SMILES canonique |
C1CC(C2=C(C=CC(=C2C1)Br)O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


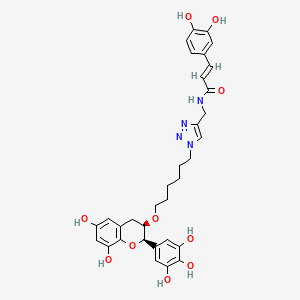
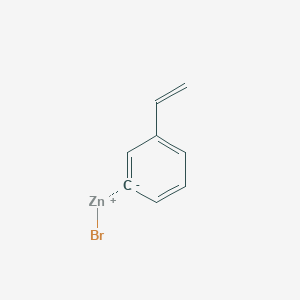
![tert-Butyl (1S,6S)-3-(2,2,2-trifluoroacetyl)-3,7-diazabicyclo[4.2.0]octane-7-carboxylate](/img/structure/B14889562.png)
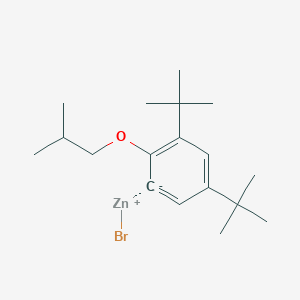
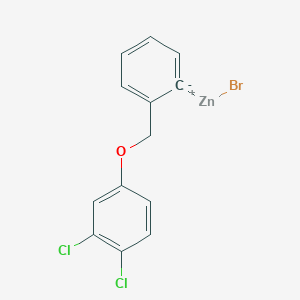
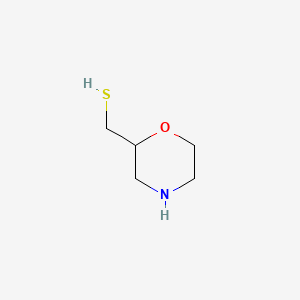
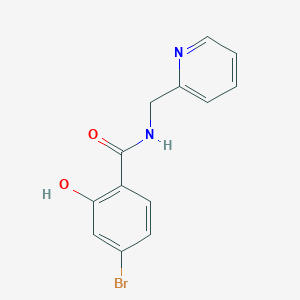

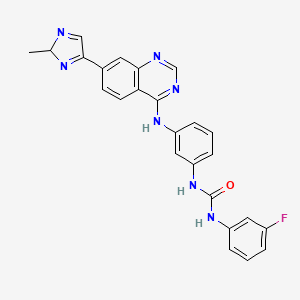
![(6-(Aminomethyl)-2-oxaspiro[3.3]heptan-6-yl)methanol](/img/structure/B14889638.png)
![3-Amino-2-bromo-6,7-dihydropyrazolo[1,5-a]pyrazin-4(5H)-one](/img/structure/B14889642.png)
